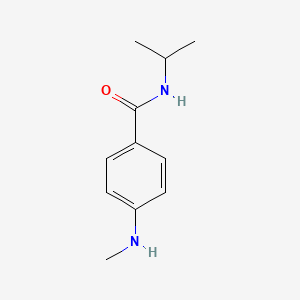

4-(methylamino)-N-(propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(methylamino)-N-(propan-2-yl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methylamino group attached to the benzene ring. The N-(propan-2-yl) indicates an isopropyl group attached to the nitrogen of the amide group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with an amide functional group and a methylamino group attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its exact molecular structure, purity, and physical state. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

4-(methylamino)-N-(propan-2-yl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. It has been used to study the effects of dopamine on behavior, as well as to investigate the role of the dopamine transporter in drug addiction. In addition, this compound has been used to study the effects of serotonin on behavior, as well as to investigate the role of the serotonin transporter in depression and anxiety.

Mechanism of Action

4-(methylamino)-N-(propan-2-yl)benzamide is an agonist of the dopamine transporter (DAT) and serotonin transporter (SERT). As an agonist, it binds to these transporters and increases their activity, resulting in increased levels of dopamine and serotonin in the brain. In addition, this compound has been shown to inhibit the reuptake of both dopamine and serotonin, resulting in higher concentrations of these neurotransmitters in the synapse.

Biochemical and Physiological Effects

This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to alter the activity of various enzymes involved in neurotransmitter metabolism. In addition, this compound has been shown to affect the release of hormones such as cortisol and adrenaline, as well as to alter the expression of various genes involved in neuronal development and plasticity.

Advantages and Limitations for Laboratory Experiments

This compound has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degradation. In addition, this compound is water soluble and can be easily administered to laboratory animals. However, one limitation is that this compound can be toxic at high doses, and care must be taken to ensure that appropriate doses are used.

Future Directions

There are several potential future directions for 4-(methylamino)-N-(propan-2-yl)benzamide research. These include further investigation into the effects of this compound on dopamine and serotonin levels in the brain, as well as further exploration of its effects on neurotransmitter metabolism and gene expression. In addition, further research into the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety, could be beneficial. Finally, further study into the potential toxic effects of this compound could be beneficial, as this could help to identify safe and effective doses for laboratory experiments.

Synthesis Methods

4-(methylamino)-N-(propan-2-yl)benzamide can be synthesized in a variety of ways, but the most common method is the reduction of 4-methoxybenzamide with sodium borohydride in the presence of a base. This reaction produces this compound in high yield with good purity. Other methods of synthesis include the reaction of 4-methoxybenzoic acid with methylamine, the reaction of 4-methoxybenzaldehyde with methylamine, and the reaction of 4-methoxybenzyl chloride with methylamine.

properties

IUPAC Name |

4-(methylamino)-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)13-11(14)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYPCGVTDFZCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6525785.png)

![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6525812.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea](/img/structure/B6525820.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea](/img/structure/B6525826.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea](/img/structure/B6525827.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(3-hydroxypropyl)urea](/img/structure/B6525833.png)

![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)

![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)

![2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid](/img/structure/B6525852.png)

![6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one](/img/structure/B6525856.png)